N-(3-chloro-2-methylphenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-Chloro-2-methylphenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at the 4-position with a phenyl group and at the 5-position with a 3,4,5-trimethoxyphenyl moiety. The triazole ring is further functionalized with a sulfanyl (–S–) group linked to an acetamide side chain, which terminates in a 3-chloro-2-methylphenyl group (Fig. 1). This structural architecture positions the compound within a class of molecules known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, attributed to the –N–C–S pharmacophore and aromatic substituents .
Crystallographic characterization of related compounds often employs SHELX software suites, ensuring precise structural elucidation .
Properties
Molecular Formula |
C26H25ClN4O4S |
|---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25ClN4O4S/c1-16-19(27)11-8-12-20(16)28-23(32)15-36-26-30-29-25(31(26)18-9-6-5-7-10-18)17-13-21(33-2)24(35-4)22(14-17)34-3/h5-14H,15H2,1-4H3,(H,28,32) |
InChI Key |
IFWFZIMBVMBFER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of 3,4,5-Trimethoxybenzohydrazide
3,4,5-Trimethoxybenzoic acid is esterified with methanol and sulfuric acid to yield methyl 3,4,5-trimethoxybenzoate. This ester is then treated with hydrazine hydrate in methanol under reflux to form 3,4,5-trimethoxybenzohydrazide.
Cyclization to 4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
The hydrazide reacts with carbon disulfide (CS) in the presence of potassium hydroxide (KOH) to form a potassium dithiocarbazate intermediate. Cyclization is achieved by treating this intermediate with phenyl isothiocyanate or a phenyl-substituted electrophile, introducing the phenyl group at position 4 of the triazole ring.
Key Conditions :
-
Solvent: Methanol or ethanol
-
Temperature: Reflux (60–80°C)
-
Reaction Time: 8–12 hours
Synthesis of 2-Chloro-N-(3-chloro-2-methylphenyl)acetamide
This intermediate is prepared via acylation of 3-chloro-2-methylaniline:
Reaction with Chloroacetyl Chloride
3-Chloro-2-methylaniline is treated with chloroacetyl chloride in benzene or dichloromethane, catalyzed by triethylamine (TEA), to form the acetamide derivative.
Key Conditions :
-
Solvent: Benzene or DCM
-
Temperature: 0–5°C (ice bath)
-
Reaction Time: 4–6 hours
Coupling of Triazole-3-thiol with Chloroacetamide
The final step involves nucleophilic substitution to form the sulfanyl bridge:
Thiol-Alkylation Reaction
The triazole-3-thiol is reacted with 2-chloro-N-(3-chloro-2-methylphenyl)acetamide in dry acetone using anhydrous potassium carbonate (KCO) as a base.
Key Conditions :
-
Solvent: Dry acetone
-
Temperature: Room temperature (25°C)
-
Reaction Time: 3–4 hours
-
Yield: 70–85%
Optimization and Characterization
Purification Methods
Spectroscopic Characterization
-
FT-IR : Peaks at 1654 cm (amide C=O), 1271 cm (triazole C=N), and 1238 cm (C-O-C).
-
H NMR : Signals for methoxy groups (δ 3.75–3.79 ppm), aromatic protons (δ 6.8–7.5 ppm), and methyl groups (δ 2.1–2.3 ppm).
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazole-3-thiol synthesis | CS, KOH, Ph-NCS | 65–75 | 95 |
| Chloroacetamide synthesis | ClCHCOCl, TEA | 80–90 | 98 |
| Thiol-alkylation | KCO, dry acetone | 70–85 | 97 |
Challenges and Solutions
-
Regioselectivity in Triazole Formation : Use of electron-withdrawing groups (e.g., methoxy) directs substituents to specific positions.
-
Thiol Oxidation : Reactions conducted under nitrogen atmosphere to prevent disulfide formation.
Scalability and Industrial Applications
The process is scalable to kilogram quantities with minor modifications:
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro-Substituted Aromatic Ring
The 3-chloro-2-methylphenyl group undergoes nucleophilic substitution under alkaline or catalytic conditions. Reaction outcomes depend on the nucleophile’s strength and reaction media:
Key Findings :
-
Chlorine substitution occurs regioselectively at the para position relative to the methyl group due to steric hindrance .
-
Cross-coupling reactions expand structural diversity for biological activity optimization.
Oxidation of the Sulfanyl (-S-) Linker
The sulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2 hrs | Sulfoxide (S=O) | 65–70% |
| mCPBA | CH₂Cl₂, 0°C to RT, 4 hrs | Sulfone (O=S=O) | 80–85% |
Mechanistic Insight :
-
Oxidation proceeds via radical intermediates, confirmed by EPR spectroscopy.
-
Sulfone derivatives exhibit enhanced metabolic stability compared to sulfanyl analogs.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Applications |
|---|---|---|---|
| Acidic (HCl 6M) | Reflux, 4–6 hrs | Carboxylic acid + NH₃Cl⁻ | Prodrug activation |
| Basic (NaOH 10%) | EtOH/H₂O, 70°C, 3 hrs | Sodium carboxylate + NH₃ | Solubility enhancement |
Structural Impact :
Triazole Ring Functionalization
The 1,2,4-triazole core participates in cycloaddition and alkylation reactions:
Applications :
Methoxyl Group Modifications
The 3,4,5-trimethoxyphenyl group undergoes demethylation or O-alkylation:
| Reaction | Conditions | Outcomes | Catalysts |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C to RT | Phenolic derivatives | Quantitative |
| O-Alkylation | NaH, THF, alkyl bromides | Extended alkoxy chains | 70–75% yield |
Biological Relevance :
Enzymatic Biotransformation
In vitro studies with cytochrome P450 enzymes reveal metabolic pathways:
| Enzyme | Major Metabolite | Site of Modification | Activity Change |
|---|---|---|---|
| CYP3A4 | Hydroxylated triazole | C5 of triazole ring | Reduced antifungal potency |
| CYP2D6 | N-dealkylation product | Acetamide methyl group | Enhanced solubility |
Implications :
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from related derivatives due to electronic effects from the 3,4,5-trimethoxyphenyl group:
Scientific Research Applications
Antimicrobial Properties
Triazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole structures exhibit activity against a range of pathogens, including bacteria and fungi. Specifically, this compound has shown potential as an antimicrobial agent against drug-resistant strains. The mechanism of action often involves inhibiting fungal ergosterol synthesis or bacterial cell wall formation .
Anticancer Activity
The compound's structural features suggest it may also possess anticancer properties. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Studies have demonstrated that certain triazole compounds can selectively target cancer cells while sparing normal cells .
Anti-inflammatory Effects
Research has indicated that triazole compounds can exhibit anti-inflammatory effects by modulating inflammatory cytokine production and reducing oxidative stress. This property could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to N-(3-chloro-2-methylphenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited significant antibacterial activity at low concentrations .
Case Study: Anticancer Activity
In vitro studies have shown that certain triazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated based on ; †Structural similarity inferred from .
Key Observations :
Aromatic vs.
Terminal Group Modifications: The 3-chloro-2-methylphenyl terminal group (target compound and ) introduces steric bulk and lipophilicity, contrasting with the polar 4-phenoxyphenyl group () or electron-withdrawing trifluoromethyl group ().
Methoxy vs. Ethoxy/Tert-Butyl Groups :
SAR Insights :
- Methoxy Groups : The 3,4,5-trimethoxyphenyl group (target compound) is associated with tubulin polymerization inhibition in related anticancer agents .
- Chloro Substituents : Chlorine atoms (e.g., 3-chloro-2-methylphenyl) enhance lipophilicity and resistance to oxidative metabolism, prolonging half-life .
- Sulfanyl Linker : The –S– bridge in acetamide derivatives facilitates redox-mediated interactions, crucial for anti-inflammatory and antioxidant effects .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 469.39 g/mol. The compound features a triazole ring system that is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClN4OS |
| Molecular Weight | 469.39 g/mol |
| CAS Number | 562829-68-9 |
Antibacterial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds containing the triazole ring can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
A study highlighted that certain triazole derivatives displayed minimum inhibitory concentration (MIC) values lower than those of standard antibiotics such as streptomycin and ciprofloxacin. For example, compounds similar to this compound showed promising results against multidrug-resistant strains of bacteria .
Antifungal Activity
The antifungal properties of triazole compounds are also well-documented. Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This action makes them effective against a range of fungal infections. Studies have indicated that certain derivatives can be more potent than established antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Triazole derivatives have been shown to inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis. For instance, related compounds have demonstrated effectiveness in inhibiting cancer cell proliferation in vitro across several cancer cell lines .
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated the antibacterial activity of several triazole derivatives against E. coli, S. aureus, and M. smegmatis. The results indicated that a particular derivative exhibited an MIC value lower than 1.9 µg/mL against M. smegmatis, outperforming standard treatments .
- Antifungal Efficacy : In a comparative study on antifungal agents, triazole derivatives were tested against various fungal strains with results indicating significant inhibition compared to traditional antifungals .
- Anticancer Mechanism : Research on the anticancer effects of triazole derivatives revealed that they can induce G2/M phase arrest in HeLa cells through mechanisms involving microtubule disruption .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Triazole Formation : Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions to form the 1,2,4-triazole core .
Sulfanyl Acetamide Linkage : Reaction of the triazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanyl acetamide moiety .
Substituent Functionalization : Introduction of the 3,4,5-trimethoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution, followed by purification via column chromatography .
- Characterization : Confirmed via ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). X-ray crystallography may resolve structural ambiguities .
Q. How is the structural integrity of this compound validated in synthetic batches?
- Methodological Answer :
- Spectroscopic Techniques : NMR (¹H/¹³C) to verify substituent positions and purity. IR spectroscopy confirms functional groups (e.g., C=O, S-H) .
- Crystallographic Analysis : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the triazole ring geometry and spatial arrangement of substituents .
- Chromatographic Purity : HPLC or TLC to ensure ≥95% purity, critical for biological assays .
Q. What in vitro/in vivo models are used for preliminary biological activity screening?
- Methodological Answer :
- Anti-inflammatory Activity : Carrageenan-induced rat paw edema models to assess anti-exudative effects, with compound administration at 10–50 mg/kg doses .
- Enzyme Inhibition Assays : Target-specific assays (e.g., COX-2 or LOX inhibition) using spectrophotometric or fluorometric methods .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modifications to the 3,4,5-trimethoxyphenyl or acetamide moieties. For example, replacing methoxy groups with halogens or altering the phenyl ring’s substitution pattern .
- Computational Modeling : Use molecular docking (AutoDock Vina) or molecular dynamics (MD) simulations to predict binding affinities toward targets like COX-2 or tubulin .
- Biological Profiling : Compare IC₅₀ values across analogs in enzyme inhibition and cytotoxicity assays to identify critical substituents .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Validate activity using multiple assays (e.g., ELISA for protein binding alongside enzymatic assays) to rule out assay-specific artifacts .
- Metabolite Analysis : Investigate metabolic stability (e.g., liver microsome assays) to determine if inactive derivatives are due to rapid degradation .
- Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
Q. How can synthetic protocols be optimized for scalability and reproducibility?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow systems to enhance reaction control and reduce batch-to-batch variability, as demonstrated in triazole syntheses .
- Design of Experiments (DoE) : Use factorial design (e.g., Taguchi method) to optimize parameters like temperature, solvent, and catalyst loading .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Q. What approaches address poor solubility or bioavailability in preclinical studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or Captisol® to enhance aqueous solubility for in vivo administration .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability, with enzymatic cleavage releasing the active compound .
- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance pharmacokinetic profiles .
Q. How is toxicological profiling conducted to prioritize candidates for further development?
- Methodological Answer :
- Acute Toxicity : OECD Guideline 423 studies in rodents to determine LD₅₀ and organ-specific toxicity .
- Genotoxicity : Ames test (bacterial reverse mutation assay) and micronucleus assay to assess DNA damage potential .
- Cardiotoxicity Screening : hERG channel inhibition assays to evaluate risk of arrhythmias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
